1-(Cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one
Overview
Description
1-(Cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a fluorophenyl group, and a hydroxypiperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step often involves the use of cyclopropylmethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Fluorophenyl Group: This can be done via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst.
Methylation of the Amino Group: This step typically involves the use of methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as reducing the ketone to an alcohol using sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)-3-[[(4-chlorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one
- 1-(Cyclopropylmethyl)-3-[[(4-bromophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one
Uniqueness
1-(Cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro- or bromo- counterparts.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-3-hydroxypiperidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-20(11-14-5-7-16(19)8-6-14)13-18(23)9-2-10-21(17(18)22)12-15-3-4-15/h5-8,15,23H,2-4,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPLSBUMFLPEND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC2(CCCN(C2=O)CC3CC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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